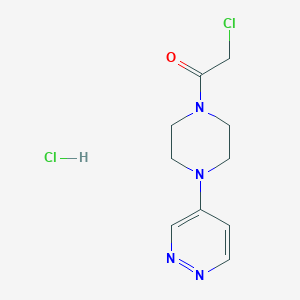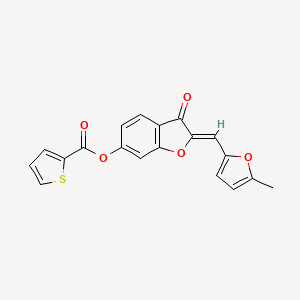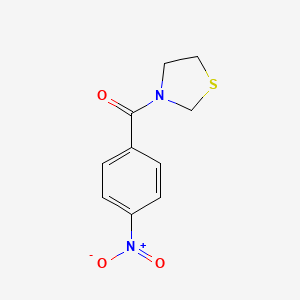![molecular formula C13H10Cl2N4O B2794596 4,6-dichloro-1-(3-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1184913-85-6](/img/structure/B2794596.png)
4,6-dichloro-1-(3-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
4,6-dichloro-1-(3-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidine has been used in a wide range of scientific research applications, including the synthesis of various organic compounds, the study of biochemical pathways, and the preparation of various organic compounds for further research. This compound has been used in the synthesis of a variety of organic compounds, including amino acids, peptides, and nucleic acids. It has also been used in the study of biochemical pathways, including the metabolism of certain drugs, the regulation of gene expression, and the regulation of cell signaling pathways. Additionally, this compound has been used in the preparation of various organic compounds for further research, such as the preparation of polymers and nanomaterials.
作用機序
Target of Action
Pyrazolo[3,4-d]pyrimidine derivatives have been known to exhibit antibacterial activity against various strains of bacteria .
Biochemical Pathways
It’s known that pyrazolo[3,4-d]pyrimidine derivatives can interfere with bacterial growth and proliferation , suggesting that they may disrupt essential biochemical pathways in these organisms.
Result of Action
Given that pyrazolo[3,4-d]pyrimidine derivatives have been shown to exhibit antibacterial activity , it’s plausible that this compound could lead to the inhibition of bacterial growth and proliferation.
実験室実験の利点と制限
The advantages of using 4,6-dichloro-1-(3-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidine in laboratory experiments include its high yield, its ease of use, and its ability to be used in the synthesis of various organic compounds. Additionally, this compound is relatively inexpensive and can be easily obtained from chemical suppliers. However, one of the main limitations of using this compound in laboratory experiments is its toxicity, which can be hazardous to laboratory personnel.
将来の方向性
There are a number of potential future directions for the use of 4,6-dichloro-1-(3-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidine in scientific research. These include further research into the biochemical and physiological effects of this compound, the development of new methods for the synthesis of this compound, and the development of new applications for this compound in the laboratory. Additionally, further research into the mechanism of action of this compound could lead to the development of new drugs and treatments. Finally, further research into the use of this compound in the synthesis of various organic compounds could lead to the development of new materials and technologies.
合成法
4,6-dichloro-1-(3-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidine can be synthesized through a variety of methods, including the reaction of 4,6-dichloro-1-(3-methoxybenzyl)-1H-pyrazole with ethylenediamine, the reaction of 4,6-dichloro-1-(3-methoxybenzyl)-1H-pyrazole with p-toluenesulfonyl chloride, and the reaction of 4,6-dichloro-1-(3-methoxybenzyl)-1H-pyrazole with ethyl bromide. The most common method for the synthesis of this compound is the reaction of 4,6-dichloro-1-(3-methoxybenzyl)-1H-pyrazole with ethylenediamine, which produces this compound in yields of up to 80%.
特性
IUPAC Name |
4,6-dichloro-1-[(3-methoxyphenyl)methyl]pyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N4O/c1-20-9-4-2-3-8(5-9)7-19-12-10(6-16-19)11(14)17-13(15)18-12/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPXHFGQISZWCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C3=C(C=N2)C(=NC(=N3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Furan-2-ylmethylene-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2794519.png)
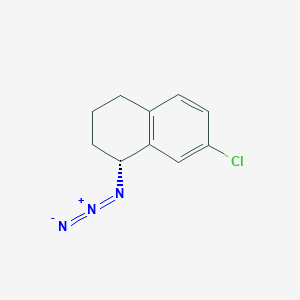
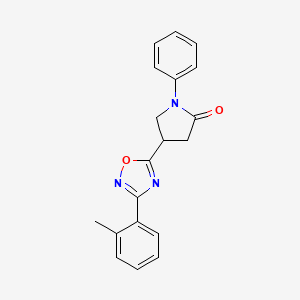
![5-[[3-[[(E)-2-phenylethenyl]sulfonylamino]benzoyl]amino]benzene-1,3-dicarboxamide](/img/structure/B2794522.png)
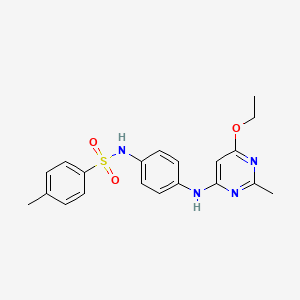
![2-(2-Chloro-6-fluorophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B2794524.png)
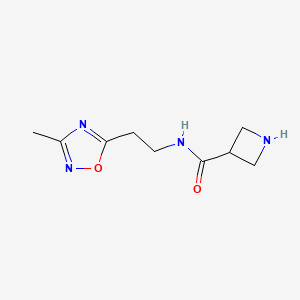
![Tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate hcl](/img/structure/B2794526.png)
![3-(2-Chlorophenyl)-5-{1-[(3-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2794527.png)
![5-fluoro-3-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}pyridine-2-carboxamide](/img/structure/B2794530.png)
